4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline

Description

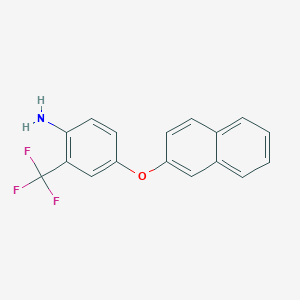

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the ortho position and a 2-naphthyloxy substituent at the para position of the aniline ring. The compound combines the electron-withdrawing properties of the -CF₃ group with the bulky, π-conjugated naphthyloxy moiety, which may influence its physicochemical properties (e.g., acidity, solubility) and biological activity.

Properties

IUPAC Name |

4-naphthalen-2-yloxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO/c18-17(19,20)15-10-14(7-8-16(15)21)22-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRHWPHJGJSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC(=C(C=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Naphthyloxy Group Introduction: The naphthyloxy group can be introduced via a nucleophilic substitution reaction where a naphthol reacts with a suitable halide.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Aniline Formation: The final step involves the formation of the aniline core, which can be achieved through various methods including reduction of nitro compounds or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halides, sulfonates, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The naphthyloxy group may facilitate binding to certain enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Position and Acidity

The position of the trifluoromethyl group significantly impacts acidity. For example:

- 2-(Trifluoromethyl)aniline : Predicted pKa ≈ 1.10 (highly acidic due to ortho -CF₃ proximity to -NH₂) .

- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 .

- 3-(Trifluoromethyl)aniline : Experimental pKa = 3.49 .

The ortho-substituted derivative (2-position) exhibits the lowest pKa, enhancing its proton-donating ability. This acidity may correlate with biological activity, as acidic conditions (pH ≤ 6.0) can induce apoptosis in cancer cells . For 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline, the ortho -CF₃ group likely confers similar acidity, while the naphthyloxy substituent may modulate solubility and steric interactions.

Biological Activity

4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline, with the chemical formula CHFNO and CAS No. 946784-81-2, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 303.29 g/mol

- Structure : Contains a naphthyloxy group and a trifluoromethyl substituent on an aniline moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an enzyme inhibitor and its effects on cancer cell lines.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, which is essential for cancer cell proliferation. The inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells, which are used as a model for cervical cancer research .

Anticancer Activity

-

Inhibition of Tubulin Polymerization :

- In vitro studies demonstrated that derivatives similar to this compound inhibited tubulin polymerization more potently than standard chemotherapeutics like combretastatin A-4 (CA-4). The IC values for these compounds were reported in the low nanomolar range (e.g., 60 nM for some derivatives), indicating strong antiproliferative effects against various cancer cell lines including A549, MDA-MB-231, and HeLa .

- Cell Cycle Arrest :

Enzyme Inhibition

The compound has also been linked to the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis. Inhibition of this enzyme can be beneficial in conditions where excessive epinephrine production is detrimental, such as anxiety disorders and cardiovascular diseases .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | IC (nM) | Mechanism |

|---|---|---|---|

| This compound | Structure | - | Tubulin polymerization inhibitor |

| Combretastatin A-4 | Structure | ~80 | Tubulin polymerization inhibitor |

| 4′-Fluoroaniline derivative | - | 83 | Tubulin polymerization inhibitor |

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound are crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET profiles which warrant further investigation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Naphthyloxy)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution. For example, 2-naphthol can react with 2-chloro-5-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlling stoichiometry, solvent polarity, and temperature .

- Key Steps :

Nitration/Functionalization : Nitrate 2-naphthol (if required) to introduce reactive sites.

Substitution : React with 2-chloro-5-(trifluoromethyl)aniline using a base to eliminate HCl.

Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Monitor purity (>97%) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- NMR : Confirm substitution patterns (¹H/¹³C NMR for naphthyloxy and trifluoromethyl groups) .

- LCMS : Verify molecular weight (e.g., m/z 329 [M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in foundational research?

- Organic Synthesis : Serves as a precursor for functionalized anilines via oxidation (e.g., naphthoxy to quinones) or substitution (e.g., trifluoromethyl group replacement) .

- Material Science : The trifluoromethyl group enhances thermal stability, making it suitable for fluoropolymer research .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and target binding in medicinal chemistry?

- Mechanistic Insight : The -CF₃ group increases lipophilicity (logP ~3.5), improving membrane permeability. Its electron-withdrawing nature stabilizes charge-transfer interactions with biological targets (e.g., tubulin or kinase active sites) .

- Experimental Validation :

- In Vitro Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare with non-fluorinated analogs .

- Molecular Docking : Simulate binding to α/β-tubulin heterodimers using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Data Reconciliation :

Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) to identify therapeutic windows .

Selectivity Profiling : Use kinase panels or microbial strain libraries to assess off-target effects .

Metabolite Analysis : Identify degradation products (e.g., desmethyl derivatives) via LC-MS/MS .

Q. How can computational modeling predict the compound’s reactivity in novel substitution reactions?

- Approach :

- DFT Calculations : Optimize transition states for nucleophilic aromatic substitution at the naphthyloxy or trifluoromethyl positions (Gaussian 16, B3LYP/6-31G*) .

- SAR Studies : Cororate predicted reactivity with experimental yields for derivatives (e.g., brominated or aminated analogs) .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield <50% purity, and how can this be mitigated?

- Issue : Byproducts from incomplete substitution or oxidation.

- Solutions :

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Biophysical Methods :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to tubulin (KD values) .

- Cryo-EM : Resolve compound-microtubule complexes at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.